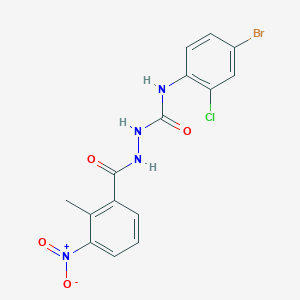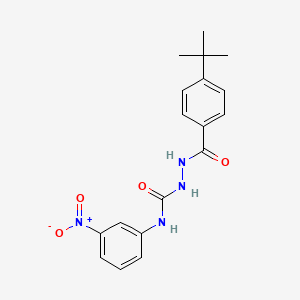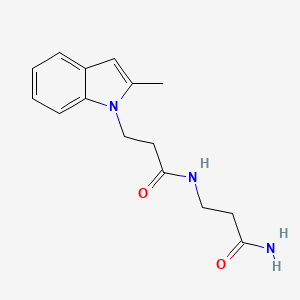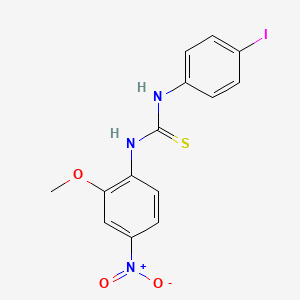
N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BAY 11-7082 and is a potent inhibitor of nuclear factor kappa B (NF-κB) activation.
Mécanisme D'action
BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, which leads to the retention of NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, where it regulates the expression of various genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells. BAY 11-7082 has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 11-7082 has several advantages for lab experiments. It is a potent inhibitor of NF-κB activation and has been extensively studied for its potential applications in various fields of research. However, one of the limitations of BAY 11-7082 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
BAY 11-7082 has several potential future directions for research. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Future research could focus on the development of more potent and selective inhibitors of NF-κB activation, as well as the identification of new targets for BAY 11-7082. Additionally, the potential toxicity of BAY 11-7082 could be further studied to determine the optimal conditions for its use in lab experiments.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential applications in various fields of research. It is primarily used as an inhibitor of NF-κB activation, which is a transcription factor involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. BAY 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that regulates the activity of NF-κB.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN4O4/c1-8-10(3-2-4-13(8)21(24)25)14(22)19-20-15(23)18-12-6-5-9(16)7-11(12)17/h2-7H,1H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSKPIEJQXKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-[(2-methyl-3-nitrophenyl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4115631.png)

![7-methyl-2-[3-(4-morpholinyl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115636.png)

![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isobutylbenzenesulfonamide](/img/structure/B4115660.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[phenyl(phenylthio)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115664.png)
![methyl 2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115677.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4115683.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4115688.png)
![4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine](/img/structure/B4115701.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4115707.png)
![2-[(2-methyl-4-quinolinyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115715.png)
![2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115722.png)